

Unveiling the Physicochemical Profile of 2-PAT: A Technical Guide

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Compound of Interest

Compound Name: 2-PAT

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[City, State] – November 21, 2025 – This technical guide provides a comprehensive overview of the physical and chemical properties of the compound commonly referred to as **2-PAT**, which has been identified as N-(2-phenylethyl)acetamide. This document is intended for researchers, scientists, and drug development professionals, consolidating available data on its characteristics, synthesis, and potential biological activities. While initially queried in the context of a TAAR1 agonist, current literature primarily points towards its investigation as a potential Monoamine Oxidase (MAO) inhibitor.

Core Physicochemical Properties

N-(2-phenylethyl)acetamide is a derivative of phenethylamine, characterized by an acetamide group attached to the nitrogen of the ethylamine side chain. This structural feature significantly influences its physicochemical properties.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO	[1][2][3]
Molecular Weight	163.22 g/mol	[2][3][4]
Appearance	White to off-white or light yellow solid/crystal	[1][2]
Melting Point	48-53 °C	[2][3][5]
Boiling Point	154 °C at 2 mmHg; ~346.6 °C at 760 mmHg	[2][3]
Solubility	Limited solubility in water. Soluble in organic solvents such as ethanol, chloroform, and methanol.	[1][2]
pKa (predicted)	16.17 ± 0.46	[2]
LogP (predicted)	1.75610 - 2.206	[6][7]
Density (predicted)	~1.0 g/cm ³	[3]

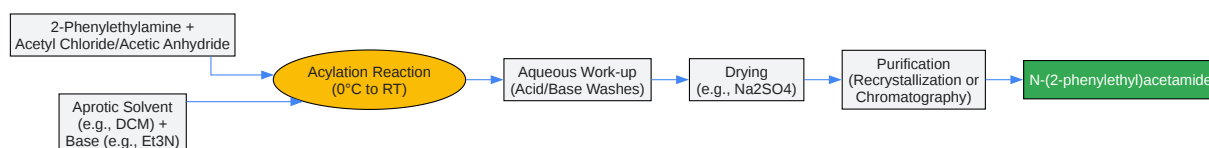
Synthesis and Experimental Protocols

The synthesis of N-(2-phenylethyl)acetamide can be achieved through several established methods in organic chemistry. A common laboratory-scale synthesis involves the acylation of 2-phenylethylamine.

General Experimental Protocol for Acetylation of 2-Phenylethylamine:

- **Reactant Preparation:** 2-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, often in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
- **Acylation Agent Addition:** Acetyl chloride or acetic anhydride is added dropwise to the stirred solution of the amine at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.

- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove excess amine and base, followed by a wash with an aqueous basic solution (e.g., saturated NaHCO_3) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- **Product Isolation:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield pure N-(2-phenylethyl)acetamide.



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Synthesis workflow for N-(2-phenylethyl)acetamide.

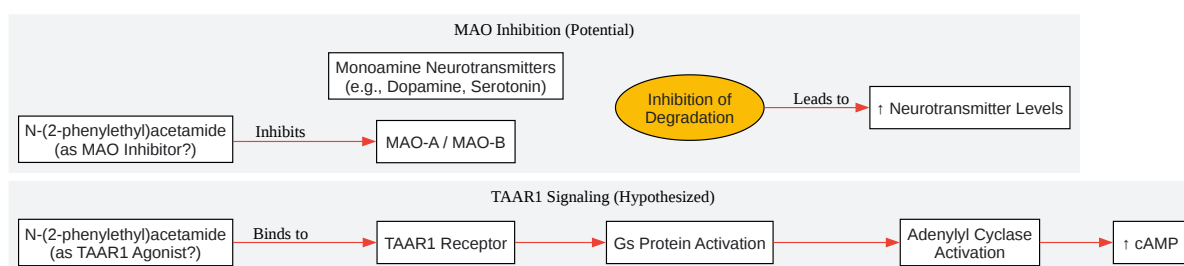
Biological Activity: A Point of Investigation

The initial query for "**2-PAT**" was in the context of a Trace Amine-Associated Receptor 1 (TAAR1) agonist. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a target for neuropsychiatric disorders.^{[8][9][10]} However, a direct and confirmed link between N-(2-phenylethyl)acetamide and TAAR1 agonism is not strongly supported by the readily available scientific literature.

Conversely, some evidence suggests that phenethylamine derivatives can act as inhibitors of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B).^{[11][12][13]} These enzymes are crucial for the degradation of monoamine neurotransmitters. Inhibition of MAOs can lead to an

increase in the levels of these neurotransmitters, a mechanism utilized by some antidepressant medications. A review article on 2-phenethylamines in medicinal chemistry lists "**2-PAT**" as a lead for MAO-A and MAO-B inhibition.

This discrepancy highlights an area for further research to definitively characterize the primary biological target and mechanism of action of N-(2-phenylethyl)acetamide.



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Potential signaling pathways for N-(2-phenylethyl)acetamide.

Conclusion

N-(2-phenylethyl)acetamide, identified as the compound likely referred to as "**2-PAT**," is a solid with a defined melting point and solubility in organic solvents. Its synthesis is straightforward via standard organic chemistry techniques. While its biological activity requires further elucidation, it presents an interesting candidate for investigation as a modulator of monoaminergic systems, potentially through the inhibition of MAO enzymes. Further research is warranted to clarify its primary pharmacological target and its potential therapeutic applications.

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- To cite this document: BenchChem. [Unveiling the Physicochemical Profile of 2-PAT: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410395#2-pat-physical-and-chemical-properties]

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